7-Tert-butyl-5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid
Overview
Description
“7-Tert-butyl-5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid” is a chemical compound with the molecular formula C15H18O4 . It has a molecular weight of 262.30 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “7-Tert-butyl-5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid” consists of 15 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . More detailed structural analysis such as NMR, HPLC, LC-MS, UPLC, and more can be found in the documentation .Chemical Reactions Analysis
While specific chemical reactions involving “7-Tert-butyl-5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid” are not mentioned in the sources I found, benzofuran derivatives have been studied for their reactivity .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
This compound is a valuable intermediate in organic synthesis. Its benzofuran moiety is a common structural motif in many natural products and pharmaceuticals. It can be used to synthesize various derivatives with potential medicinal properties, such as anti-inflammatory , anti-cancer, and anti-microbial agents. The tert-butyl group can enhance metabolic stability, making it a suitable candidate for drug development.
Safety and Hazards
properties
IUPAC Name |
7-tert-butyl-5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-8-10-6-9(18-5)7-11(15(2,3)4)13(10)19-12(8)14(16)17/h6-7H,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQGWLRVNCPOKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2C(C)(C)C)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Tert-butyl-5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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